molecular formula C17H15NO5S B2462936 N-([2,2'-bifuran]-5-ylmethyl)-2,3-dihydrobenzofuran-5-sulfonamide CAS No. 2034339-29-0

N-([2,2'-bifuran]-5-ylmethyl)-2,3-dihydrobenzofuran-5-sulfonamide

Cat. No.: B2462936
CAS No.: 2034339-29-0
M. Wt: 345.37
InChI Key: JTECYXRYGVMPJY-UHFFFAOYSA-N
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Description

N-([2,2’-bifuran]-5-ylmethyl)-2,3-dihydrobenzofuran-5-sulfonamide is a complex organic compound that features a unique structure combining bifuran and benzofuran moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,2’-bifuran]-5-ylmethyl)-2,3-dihydrobenzofuran-5-sulfonamide typically involves the coupling of bifuran derivatives with benzofuran sulfonamide. One common method includes the use of microwave-assisted reactions, which have been shown to be effective in synthesizing furan-based compounds under mild conditions . The reaction generally involves the use of coupling reagents such as DMT/NMM/TsO− or EDC, and the reaction conditions are optimized for time, solvent, and substrate amounts .

Industrial Production Methods

Industrial production of this compound may involve scalable microwave-assisted synthesis or other efficient coupling techniques. The use of renewable resources, such as biomass-derived furfural, can be an eco-friendly approach to producing the bifuran components .

Chemical Reactions Analysis

Types of Reactions

N-([2,2’-bifuran]-5-ylmethyl)-2,3-dihydrobenzofuran-5-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furanones.

    Reduction: The sulfonamide group can be reduced to amines.

    Substitution: Electrophilic substitution reactions can occur on the furan rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan rings can yield furanones, while reduction of the sulfonamide group can produce amines .

Scientific Research Applications

N-([2,2’-bifuran]-5-ylmethyl)-2,3-dihydrobenzofuran-5-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-([2,2’-bifuran]-5-ylmethyl)-2,3-dihydrobenzofuran-5-sulfonamide involves its interaction with specific molecular targets. The bifuran and benzofuran moieties can interact with enzymes or receptors, potentially inhibiting or activating biological pathways. The sulfonamide group may also play a role in binding to proteins or other biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-([2,2’-bifuran]-5-ylmethyl)-2,3-dihydrobenzofuran-5-sulfonamide is unique due to its combination of bifuran and benzofuran moieties, which confer distinct chemical and biological properties. Its sulfonamide group further enhances its potential for diverse applications in medicinal chemistry and materials science.

Properties

IUPAC Name

N-[[5-(furan-2-yl)furan-2-yl]methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO5S/c19-24(20,14-4-6-15-12(10-14)7-9-22-15)18-11-13-3-5-17(23-13)16-2-1-8-21-16/h1-6,8,10,18H,7,9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTECYXRYGVMPJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)S(=O)(=O)NCC3=CC=C(O3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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